

Application Notes and Protocols for Chronic L-NAME Administration in Drinking Water

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Compound of Interest

Compound Name: L-NAME

Cat. No.: B1678663

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Introduction

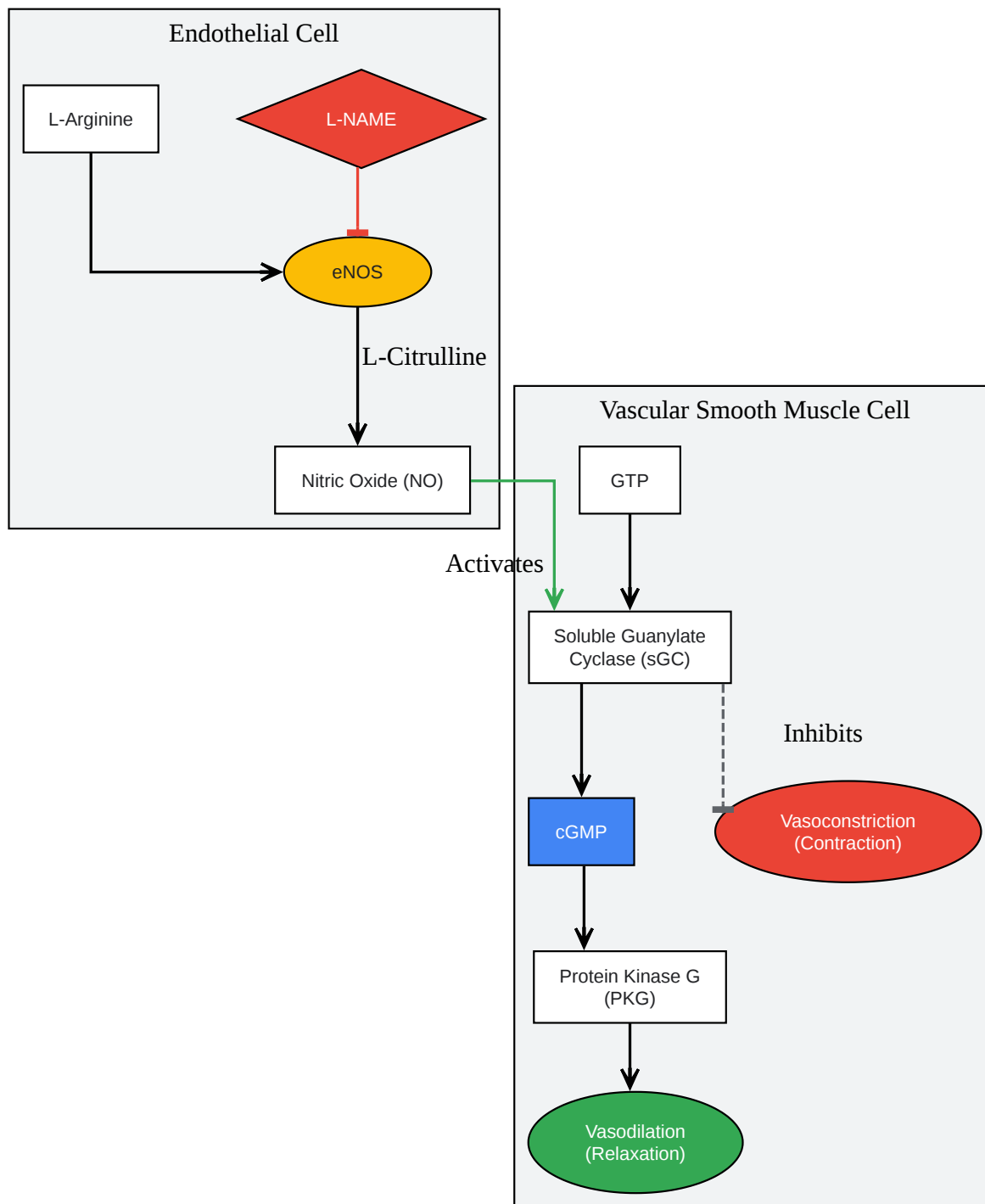
Chronic inhibition of nitric oxide synthase (NOS) using N ω -nitro-L-arginine methyl ester (**L-NAME**) is a widely established and utilized experimental model to induce hypertension and study endothelial dysfunction in rodents.[1][2][3][4] By inhibiting the production of nitric oxide (NO), a critical endogenous vasodilator, **L-NAME** administration leads to a sustained increase in systemic arterial blood pressure.[1] This model is particularly valuable for investigating the pathophysiology of hypertension, evaluating the efficacy of antihypertensive drugs, and studying the role of the NO signaling pathway in cardiovascular health and disease.[1][5] These application notes provide a comprehensive overview and detailed protocols for the chronic administration of **L-NAME** in the drinking water of rodents for research purposes.

Mechanism of Action

L-NAME is a structural analog of L-arginine and acts as a non-specific inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[6] NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. NO is a potent vasodilator that plays a crucial role in regulating vascular tone, blood pressure, and overall cardiovascular homeostasis. By competitively inhibiting NOS, **L-NAME** reduces the bioavailability of NO, leading to vasoconstriction, increased peripheral resistance, and consequently, hypertension.[1][4]

Signaling Pathway

The inhibition of nitric oxide synthesis by **L-NAME** has profound effects on downstream signaling pathways that regulate vascular tone.



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Figure 1: Nitric Oxide Signaling Pathway and **L-NAME** Inhibition.

Quantitative Data Summary

The following tables summarize typical dosage ranges and reported effects of chronic **L-NAME** administration in drinking water from various studies.

Table 1: **L-NAME** Dosage and Administration in Rats

L-NAME Dose (in drinking water)	Resulting Dose (mg/kg/day)	Duration	Animal Strain	Key Findings	Reference
40 mg/kg/day	40	4 and 7 weeks	Wistar	Increased blood pressure.	[2]
50 mg/100 mL	58 ± 1	6 weeks	Wistar-Kyoto	Significant increase in systolic blood pressure (~80 mm Hg).	[1] [5]
40 mg/kg	40	4 weeks	Wistar	Induced hypertension.	[7]
~1.5 mg/kg/day	~1.5	8 weeks	Wistar	Transient increase in blood pressure.	[8] [9]
50 mg/kg/day	50	6 weeks	Not Specified	Induced hypertension without significant cardiac hypertrophy.	[10]
40 mg/kg	40	8 weeks	Sprague-Dawley	Induced hypertension and liver injury.	[3]
~90 mg/kg/day	~90	14 days	Not Specified	Impaired working memory.	[11]
0.5 mg/mL	Not Specified	During gravidity	Wistar	Impaired endothelium-	[12]

				dependent relaxation in gravid rats.	
15 mg/kg/day	15	14 days	Wistar-Kyoto	Elevated systolic blood pressure.	[13]
40 mg/kg/day	40	5 weeks	Sprague-Dawley	Induced high systolic blood pressure.	[4]

Table 2: **L-NAME** Dosage and Administration in Mice

L-NAME Dose (in drinking water)	Resulting Dose (mg/kg/day)	Duration	Animal Strain	Key Findings	Reference
1 mg/mL	Not Specified	1 month	ICR	Induced hypertension and endothelial dysfunction.	[14]
50 mg/kg/day (0.03% w/v)	50	2 months	C57BL/6J	Increased blood pressure by ~20 mmHg.	[6]

Experimental Protocols

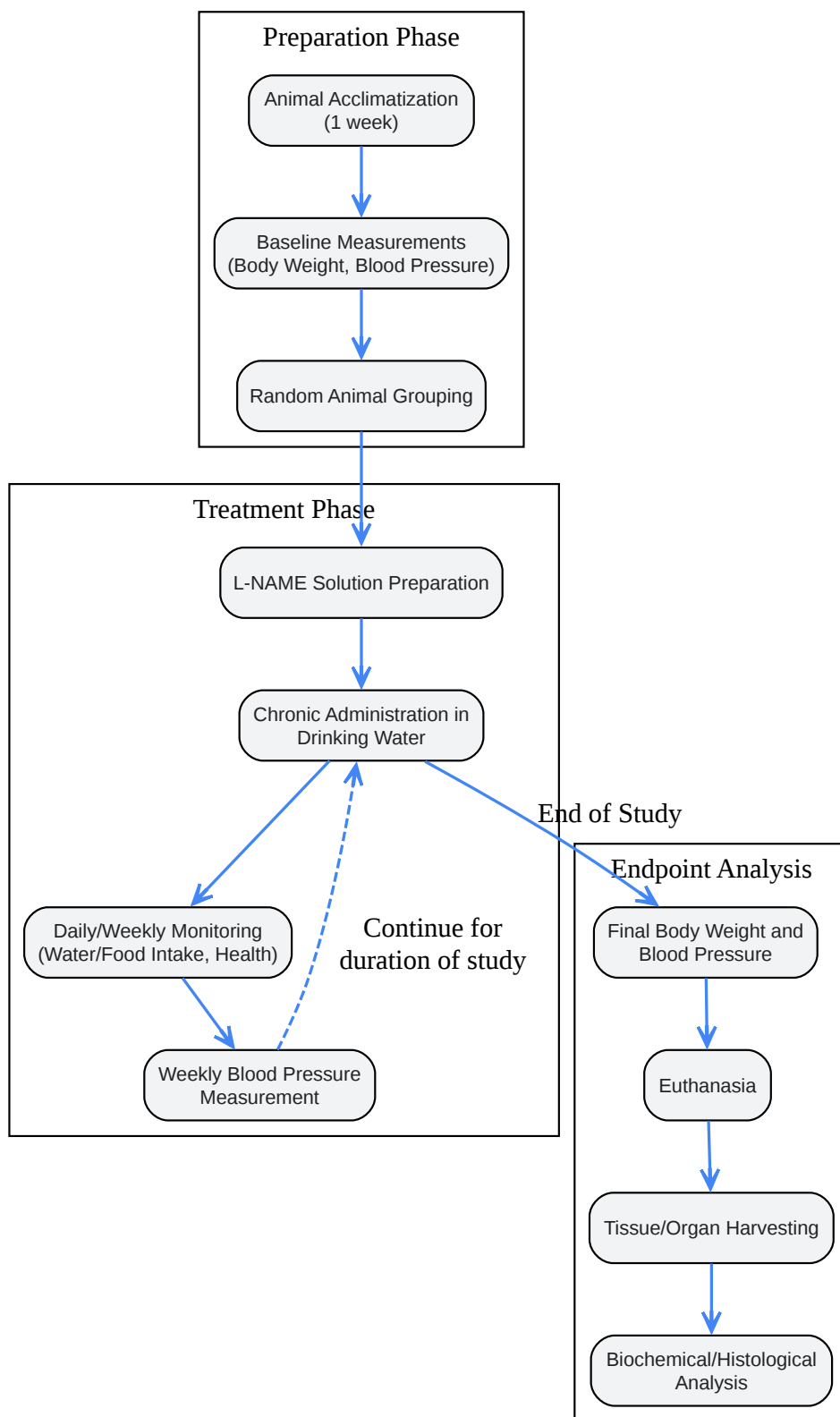
This section provides a detailed, step-by-step protocol for the chronic administration of **L-NAME** in drinking water to induce hypertension in rodents.

Materials

- Nω-nitro-L-arginine methyl ester (**L-NAME**) hydrochloride (Sigma-Aldrich or equivalent)

- Distilled or purified water
- Standard rodent chow
- Animal caging and bedding
- Drinking bottles (amber or covered with foil to protect from light)
- Graduated cylinders and beakers
- Analytical balance
- pH meter (optional)
- Animal scale
- Blood pressure measurement system (e.g., tail-cuff plethysmography)

Experimental Workflow Diagram



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